Dihydroorotase (DHOase) Inhibitory Activity vs. Unsubstituted Core
The 2-(4-methylphenyl)-1,8-naphthyridine compound demonstrates weak but quantifiable inhibition of dihydroorotase (DHOase) from mouse Ehrlich ascites cells, a key enzyme in pyrimidine biosynthesis. This activity is likely conferred by the 4-methylphenyl substituent, as the unsubstituted 1,8-naphthyridine core is not typically associated with this target. The inhibition was observed at a specific concentration, providing a baseline for comparison with more potent analogs.
| Evidence Dimension | Inhibition of Dihydroorotase (DHOase) |
|---|---|
| Target Compound Data | IC50 = 180,000 nM (180 µM) |
| Comparator Or Baseline | Unsubstituted 1,8-naphthyridine (activity not reported; inferred to be significantly lower or inactive at this target) |
| Quantified Difference | Target compound shows weak but measurable activity; baseline is likely inactive. |
| Conditions | Enzyme from mouse Ehrlich ascites cells, at 10 µM concentration, pH 7.37 [1]. |
Why This Matters
This establishes that the 4-methylphenyl substituent imparts a specific, albeit weak, biological interaction that is absent in the unsubstituted core, validating its procurement for projects targeting DHOase or related pathways.
- [1] BindingDB. (n.d.). Entry for 2-(4-Methylphenyl)-1,8-naphthyridine (CID 23089466). Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50021949 View Source
